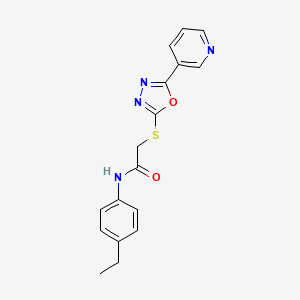

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a thioacetamide moiety linked to a 4-ethylphenyl group. Its molecular formula is C₁₇H₁₆N₄O₂S (molar mass: 340.4 g/mol).

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-12-5-7-14(8-6-12)19-15(22)11-24-17-21-20-16(23-17)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVNKVWPYYSUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridin-3-yl group and the 4-ethylphenyl group. The final step usually involves the formation of the thioacetamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have bioactive properties, making it a candidate for drug development.

Medicine: Its potential therapeutic effects could be explored for treating various diseases.

Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (EDGs): The ethyl group in the target compound (vs. methyl in 4c or p-tolyl in Compound 154) may improve membrane permeability but reduce electrophilic interactions with targets. Halogens: Chlorophenyl-substituted analogs (e.g., 14a, Compound 154) show enhanced cytotoxicity, likely due to increased electron-withdrawing effects and metabolic stability.

Synthetic Methods :

- The target compound’s synthesis likely parallels methods for 14a and Compound 14 , involving S-alkylation of thiol-oxadiazole intermediates with chloroacetamide derivatives.

Physicochemical and Spectroscopic Properties

Biological Activity

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxadiazole moiety, which is known for its bioactive properties. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization processes and subsequent nucleophilic substitutions to introduce the thioether linkage. The general synthetic route can be summarized as follows:

- Formation of the Oxadiazole Ring : This is achieved using hydrazides and carboxylic acids.

- Thioether Linkage Introduction : Nucleophilic substitution reactions where a thiol reacts with an electrophile are employed.

- Final Acetamide Formation : The final product is obtained by acylation reactions involving the appropriate acyl chlorides.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer cell proliferation. The specific mechanisms include:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell metabolism and survival .

- Receptor Modulation : The compound may also modulate receptor signaling pathways, enhancing or inhibiting cellular responses critical for tumor growth.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance:

- Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells), indicating their potential as anticancer agents.

- Molecular Docking Studies : These studies suggest that this compound can form critical interactions with target proteins through hydrogen bonding and π-cation interactions.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| N-(4-methylphenyl)-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide | Methyl group instead of ethyl | Similar activity but different pharmacokinetics | Anticancer |

| N-(4-acetylphenyl)-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide | Acetyl group replaces ethyl | Potentially different pharmacokinetics due to acetylation | Anticancer |

| 5-(pyridin-3-YL)-1,3,4-thiadiazole derivatives | Thiadiazole instead of oxadiazole | Different heterocyclic structure impacting properties | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.